molecular formula C5H6Cl2O B13807207 2-Chloro-1-methylcyclopropane-1-carbonyl chloride CAS No. 83553-05-3

2-Chloro-1-methylcyclopropane-1-carbonyl chloride

Cat. No.: B13807207
CAS No.: 83553-05-3
M. Wt: 153.00 g/mol
InChI Key: CWGMHTUESZWIPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-methylcyclopropane-1-carbonyl chloride is an organic compound that belongs to the class of cyclopropane derivatives. It is characterized by a three-membered cyclopropane ring substituted with a chlorine atom and a carbonyl chloride group. This compound is of interest due to its unique structural features and reactivity, making it valuable in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-methylcyclopropane-1-carbonyl chloride can be achieved through several methods. One common approach involves the reaction of 1-methylcyclopropane-1-carbonyl chloride with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-methylcyclopropane-1-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.

    Addition Reactions: The carbonyl chloride group can participate in addition reactions with nucleophiles, forming intermediates that can be further transformed into other functional groups.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or other unsaturated compounds.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Chlorinating Agents: Thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅)

    Reaction Conditions: Reflux, controlled temperature and pressure

Major Products Formed

    Amides: Formed by the reaction with amines

    Esters: Formed by the reaction with alcohols

    Thioesters: Formed by the reaction with thiols

Scientific Research Applications

2-Chloro-1-methylcyclopropane-1-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-methylcyclopropane-1-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of intermediates that can undergo further transformations. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methylcyclopropane-1-carbonyl chloride
  • 2-Methylcyclopropane-1-carbonyl chloride
  • Cyclopropanecarboxylic acid derivatives

Uniqueness

2-Chloro-1-methylcyclopropane-1-carbonyl chloride is unique due to the presence of both a chlorine atom and a carbonyl chloride group on the cyclopropane ring. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

83553-05-3

Molecular Formula

C5H6Cl2O

Molecular Weight

153.00 g/mol

IUPAC Name

2-chloro-1-methylcyclopropane-1-carbonyl chloride

InChI

InChI=1S/C5H6Cl2O/c1-5(4(7)8)2-3(5)6/h3H,2H2,1H3

InChI Key

CWGMHTUESZWIPO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1Cl)C(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.